4-Nitrobenzenesulfonyl chloride
Overview
Description
4-Nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H4ClNO4S. It is a yellow solid that is soluble in organic solvents such as toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and DMF. This compound is widely commercially available and is known for its use in the introduction of the 4-nitrobenzenesulfonyl group into other molecules .
Synthesis Analysis
The synthesis of 4-nitrobenzenesulfonyl chloride-related compounds has been explored in various studies. For instance, the synthesis of Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide has been reported, providing insights into the coordination geometry of these metal complexes . Additionally, the synthesis of sulfated oligosaccharides using the 4-nitrobenzenesulfonyl group as a protecting group for the ring nitrogen atom of iminosugars has been demonstrated, showcasing the group's stability and ease of removal under mild conditions .
Molecular Structure Analysis
A detailed analysis of the molecular structure of 4-nitrobenzenesulfonyl chloride has been conducted using gas-phase electron diffraction and quantum chemical methods. The study revealed that at a temperature of 391(3) K, the molecule adopts a conformation with Cs symmetry, and the NO2 group lies in the plane of the benzene ring. The study provided precise experimental values for various structural parameters such as bond lengths and angles .
Chemical Reactions Analysis
4-Nitrobenzenesulfonyl chloride undergoes various chemical reactions. For example, when reacted with 4-substituted pyridine N-oxides, it yields products such as 4-pyridyl 4′-chloropyridinium chloride and 4-(4′-pyridol)pyridine, among others . The compound has also been used to generate 2-nitrobenzene peroxysulfonyl radical intermediates, which have been employed in the oxidation of benzylic methylene compounds to ketones under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrobenzenesulfonyl chloride include a melting point range of 77-79°C and solubility in various organic solvents. It is moisture sensitive and incompatible with nucleophilic solvents, indicating its reactive nature as a sulfonyl chloride. Precautions must be taken when handling this compound due to its corrosive properties .
Scientific Research Applications
1. Enhancing Detection of Estrogens
4-Nitrobenzenesulfonyl chloride is utilized in liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry combined with derivatization for the determination of estrogens in biological fluids. This reagent has shown practical use in increasing detection responses of estrogens by 8–23 times, facilitating the reproducible and accurate quantification of estrone and estradiol in serum and urine, which is useful for diagnosing fetoplacental function (Higashi et al., 2006).
2. Role in Solid-Phase Synthesis
4-Nitrobenzenesulfonyl chloride is significant in solid-phase synthesis, specifically in the preparation of polymer-supported benzenesulfonamides. These are key intermediates in various chemical transformations and have been used to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
3. Development of Ionic Polyacetylene
In the field of polymer science, 4-nitrobenzenesulfonyl chloride has been used in the synthesis of ionic polyacetylene with 4-nitrobenzenesulfonyl substituents. This process involves non-catalyst polymerization and has been instrumental in developing materials with unique electrochemical and photoluminescent properties (Gal et al., 2015).
4. Advancing Biofilm Inhibition Studies
4-Nitrobenzenesulfonyl chloride plays a role in the synthesis of compounds used in bacterial biofilm inhibition studies. It is involved in the preparation of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which have shown inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
5. Oxidation Reactions in Organic Chemistry
The compound is used in generating 2-nitrobenzene peroxysulfonyl radical intermediate from 2-nitrobenzenesulfonyl chloride and superoxide. This radical intermediate effectively oxidizes substrates with benzylic methylene groups to ketones under mild conditions, contributing to advancements in organic synthesis (Kim et al., 1989).
Safety And Hazards
4-Nitrobenzenesulfonyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It may be corrosive to metals . Contact with water liberates toxic gas .
Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been mentioned above .
properties
IUPAC Name |
4-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRGUPLJCCDGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059178 | |
Record name | Benzenesulfonyl chloride, 4-nitro- | |
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Molecular Weight |
221.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-Nitrobenzenesulfonyl chloride | |
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Product Name |
4-Nitrobenzenesulfonyl chloride | |
CAS RN |
98-74-8 | |
Record name | 4-Nitrobenzenesulfonyl chloride | |
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Record name | Benzenesulfonyl chloride, 4-nitro- | |
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Record name | 4-Nitrobenzenesulfonyl chloride | |
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Record name | 4-Nitrobenzenesulfonyl chloride | |
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Record name | Benzenesulfonyl chloride, 4-nitro- | |
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Record name | Benzenesulfonyl chloride, 4-nitro- | |
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Record name | 4-nitrobenzenesulphonyl chloride | |
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Record name | 4-Nitrobenzenesulfonyl chloride | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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